2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antiviral Activities
A series of novel 2,3-disubstitutedquinazolin-4(3H)-ones, which may include structures similar to the specified compound, have shown distinct antiviral activities. Specifically, derivatives have exhibited significant activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010). Furthermore, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique were screened for antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona virus, showing potential as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Antimicrobial Activities
Compounds structurally related to 2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide have been evaluated for their antimicrobial activities. One study synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, which demonstrated remarkable in vitro antimicrobial potency against a variety of bacteria and fungi (Desai, Vaghani, & Shihora, 2013). Another study synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, showing antifungal and antibacterial activities, indicating the potential of these compounds in antimicrobial applications (Patel & Patel, 2010).
Antitumor Activities
Investigations into quinazolin-4-one derivatives, such as those structurally related to the specified compound, have led to the discovery of compounds with significant antitumor activities. For instance, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized, exhibiting up to 6-fold more cytotoxicity than CB30865 while retaining its novel biochemical characteristics (Bavetsias et al., 2002). This highlights the potential of such compounds in the development of new antitumor agents.
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-18(24)20(12-14)26-21(28)15-6-2-4-8-17(15)23/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSMDIPIVUVPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide |
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